3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Medicinal Chemistry SAR Chemical Biology

Secure a first-mover advantage with this unexplored benzamide chemotype. 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922925-44-8) combines a 3,4,5-triethoxybenzamide scaffold—reminiscent of the Smoothened inhibitor SANT-2—with a 2-oxopyrrolidinyl moiety, creating a novel pharmacophoric space absent from ChEMBL and PubChem. Its uncharacterized biology makes it a high-value asset for GPCR, kinase, and epigenetic panel screening, enabling proprietary IP generation before the compound becomes broadly catalogued. The ethoxy and pyrrolidinone groups further support late-stage diversification. Procure this exclusive chemotype now to diversify your screening library with a compound that defines a new vector in structure-activity relationship exploration.

Molecular Formula C24H30N2O6
Molecular Weight 442.512
CAS No. 922925-44-8
Cat. No. B2800338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS922925-44-8
Molecular FormulaC24H30N2O6
Molecular Weight442.512
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
InChIInChI=1S/C24H30N2O6/c1-5-30-20-13-16(14-21(31-6-2)23(20)32-7-3)24(28)25-17-10-11-18(19(15-17)29-4)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28)
InChIKeyDTWGKEMGGPUADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922925-44-8): Sourcing and Structural Baseline


3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922925-44-8) is a synthetic benzamide derivative with the molecular formula C24H30N2O6 and a molecular weight of 442.512 g/mol . The compound incorporates a 3,4,5-triethoxybenzoyl moiety and a phenyl ring substituted with a methoxy group and a 2-oxopyrrolidin-1-yl group. It is primarily supplied as a research compound with a typical purity of 95% . Publicly available databases indicate that this compound lacks extensive characterization, with key biological, pharmacological, and safety data not reported by authoritative sources like ChEMBL or PubChem .

Why Generic Substitution Is Not Advisable for 3,4,5-Triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Substituting 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide with a close analog is not straightforward due to the compound's unique combination of pharmacophoric elements, whose synergistic contribution to activity remains uncharacterized. A key structural feature is the presence of a trimethoxyphenyl (TMP) group, a known pharmacophore in numerous bioactive agents . While the TMP group is present in potent agents like SANT-2 (a Smoothened receptor antagonist with a Kd of 12 nM) , the target compound incorporates a 2-oxopyrrolidinyl substituent, which could significantly alter its binding profile, physicochemical properties, and biological target. No public data exists to confirm that any analog with a different substitution pattern on the phenyl ring (e.g., 3,4-diethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide) would exhibit equivalent or superior performance, making blind substitution a high-risk proposition for ongoing research programs [1].

Quantitative Evidence Guide for the Differentiation of 3,4,5-Triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Structural Differentiation from Diethoxy Analog via Substitution Pattern

The target compound is differentiated from a closely related analog, 3,4-diethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, by the presence of three (triethoxy) instead of two (diethoxy) ethoxy groups on the benzoyl ring . This increased substitution alters the compound's lipophilicity, electronic distribution, and potential for hydrogen bonding. While quantitative activity data for this specific pair is unavailable in the public domain, the structural difference is a key determinant in structure-activity relationship (SAR) studies, as the number and position of alkoxy groups on the benzamide core are known to critically influence potency and selectivity against biological targets like the Smoothened receptor, as demonstrated by the 3,4,5-triethoxybenzamide-containing inhibitor SANT-2 (Kd = 12 nM) .

Medicinal Chemistry SAR Chemical Biology

Unique Phenyl Substitution: Methoxy and 2-Oxopyrrolidinyl Group Positioning

The target compound features a unique combination on the N-phenyl ring: a methoxy group at the 3-position and a 2-oxopyrrolidin-1-yl group at the 4-position. This precise substitution pattern is absent from other available benzamide analogs, such as those with a 3-(2-oxopyrrolidin-1-yl)-4-methoxy substitution (positional isomer) or entirely different heterocycles . A broad patent describing novel compounds highlights that amide-containing scaffolds with specific heterocyclic substitutions are explored for their capacity to inhibit monoamine reuptake or act on specific GPCR pathways, indicating that minor changes in the heterocyclic substituent can shift biological activity from one target class to another [1]. No analytical data are publicly available to quantify the impact of this specific substitution on activity, making the target compound a distinct entity for screening libraries and lead optimization campaigns.

Fragment-Based Drug Discovery Chemical Probes Library Design

Absence of Public Bioactivity Data as a Differentiator for Proprietary Research

A comprehensive search across authoritative public databases such as ChEMBL and direct queries using the compound's IUPAC name and CAS number returned no binding, functional, or ADME/Tox data [REFS-1, REFS-2]. This is in stark contrast to structurally related compounds like SANT-2 (Smoothened receptor antagonist, Kd = 12 nM) and SB-225002 (CXCR2 antagonist, IC50 = 22 nM), which are well-characterized chemical probes . The target compound's data void is itself a differentiator: it occupies a segment of chemical space that is not yet claimed by established tool compounds, offering an opportunity for organizations to generate novel intellectual property and first-to-publish biological profiles.

Early-Stage Research Proprietary Chemical Space Data Exclusivity

Procurement-Driven Application Scenarios for 3,4,5-Triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Chemical Biology: Probe for Polypharmacology Screening

The compound's unique combination of a 3,4,5-triethoxybenzamide scaffold (a feature of the known Smoothened inhibitor SANT-2) and a 2-oxopyrrolidinyl moiety makes it an ideal candidate for polypharmacology screening. An organization could profile this compound against a broad panel of GPCRs, kinases, and epigenetic targets to identify novel activities, leveraging the fact that its biological activity is not yet described in the public domain .

Medicinal Chemistry: Advanced Intermediate for Late-Stage Functionalization

With its distinct substitution pattern, this compound can serve as an advanced intermediate for late-stage diversification. The ethoxy groups can be deprotected to phenols for further derivatization, or the 2-oxopyrrolidine ring can be reduced or opened, providing access to a chemical space that is structurally distinct from common building blocks .

Industrial Research: Hit Expansion for Lead Optimization Programs

For a pharmaceutical R&D team seeking to escape a flat SAR around a 3,4,5-triethoxybenzamide hit, this compound provides a new point of diversity via its 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl group. This can help explore a new vector in the binding pocket that is not accessed by other similar analogs in the corporate collection .

Procurement Strategy: Exclusive Sourcing for Proprietary Libraries

Given the absence of this compound from major databases like ChEMBL and PubChem [1], procuring it from reliable suppliers ensures access to a unique chemotype. This can enhance the exclusivity and novelty of a proprietary screening library, potentially leading to novel IP generation before the compound becomes more widely known or characterized.

Quote Request

Request a Quote for 3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.